molecular formula C27H47NO B1202626 22-Aminocholesterol CAS No. 50921-65-8

22-Aminocholesterol

Cat. No.: B1202626
CAS No.: 50921-65-8
M. Wt: 401.7 g/mol
InChI Key: AGRHLODVOQJVIA-FCHFFHBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

22-Aminocholesterol is a critical steroidal alkaloid intermediate in the biosynthetic pathway of verazine and the potent Hedgehog signaling pathway inhibitor, cyclopamine . In vivo, this compound is synthesized from cholesterol through a multi-step enzymatic process involving cytochrome P450 enzymes and a transaminase. Specifically, the C-26 aldehyde of its precursor is converted to an amino group by the enzyme gamma-aminobutyrate aminotransferase (GABAT), forming 22-hydroxy-26-aminocholesterol, which is a direct precursor to verazine . Researchers utilize this compound to study and reconstruct the cyclopamine biosynthetic pathway in heterologous systems, such as yeast and Nicotiana benthamiana . Its primary research value lies in enabling the sustainable microbial or plant-based production of cyclopamine, a compound with demonstrated anticancer activity, thereby overcoming the limitations of low-yield extraction from wild Veratrum plants . This product is intended for research purposes as a biochemical standard and pathway intermediate. It is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50921-65-8

Molecular Formula

C27H47NO

Molecular Weight

401.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S)-17-[(2S)-3-amino-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H47NO/c1-17(2)6-11-25(28)18(3)22-9-10-23-21-8-7-19-16-20(29)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,29H,6,8-16,28H2,1-5H3/t18-,20-,21-,22?,23-,24-,25?,26-,27+/m0/s1

InChI Key

AGRHLODVOQJVIA-FCHFFHBUSA-N

SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N

Isomeric SMILES

C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(CCC(C)C)N

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N

Synonyms

22-aminocholesterol

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 22 Aminocholesterol

Stereospecific Synthesis of 22-Aminocholesterol Diastereomers

The pioneering work in the stereospecific synthesis of (22R)- and (22S)-22-aminocholesterol was reported in 1974. nih.govacs.org This foundational methodology established a pathway to selectively produce each diastereomer, enabling detailed investigations into their distinct biological properties. The syntheses commence from the corresponding (22R)- and (22S)-hydroxycholesterols, which are themselves obtainable from common steroid starting materials.

Synthesis of (22R)-22-Aminocholesterol

The synthesis of the (22R)-diastereomer begins with (22R)-hydroxycholesterol. The key steps in this transformation are outlined below:

Reaction Scheme for (22R)-22-Aminocholesterol Synthesis

StepReactantReagentsProductDescription
1(22R)-Hydroxycholesterolp-Toluenesulfonyl chloride (TsCl), Pyridine(22R)-Cholesteryl-22-tosylateThe hydroxyl group at C-22 is converted to a good leaving group, a tosylate ester.
2(22R)-Cholesteryl-22-tosylateSodium azide (B81097) (NaN3), Dimethylformamide (DMF)(22S)-22-AzidocholesterolA nucleophilic substitution reaction (SN2) where the azide ion displaces the tosylate group, resulting in an inversion of stereochemistry at C-22.
3(22S)-22-AzidocholesterolLithium aluminum hydride (LiAlH4), Diethyl ether(22R)-22-AminocholesterolThe azide group is reduced to a primary amine, with retention of configuration, yielding the final (22R)-aminocholesterol.

This table provides a generalized scheme based on established chemical principles for the described transformation.

Synthesis of (22S)-22-Aminocholesterol

Analogous to the synthesis of the (22R)-isomer, the (22S)-diastereomer is prepared from (22S)-hydroxycholesterol. The synthetic route follows a similar sequence of reactions.

Reaction Scheme for (22S)-22-Aminocholesterol Synthesis

StepReactantReagentsProductDescription
1(22S)-Hydroxycholesterolp-Toluenesulfonyl chloride (TsCl), Pyridine(22S)-Cholesteryl-22-tosylateThe C-22 hydroxyl group is converted into a tosylate leaving group.
2(22S)-Cholesteryl-22-tosylateSodium azide (NaN3), Dimethylformamide (DMF)(22R)-22-AzidocholesterolNucleophilic displacement of the tosylate by the azide anion proceeds with inversion of configuration at C-22.
3(22R)-22-AzidocholesterolLithium aluminum hydride (LiAlH4), Diethyl ether(22S)-22-AminocholesterolReduction of the azide group to an amine affords the desired (22S)-aminocholesterol.

This table provides a generalized scheme based on established chemical principles for the described transformation.

Impact of Stereochemistry on Biological Activity Profiles

The stereochemistry at the C-22 position has a profound impact on the biological activity of this compound. Research has shown that the two diastereomers can exhibit significantly different potencies in their interactions with biological targets. For instance, studies on the inhibition of certain enzymes involved in steroid metabolism have revealed that the (22R)-amino stereoisomer is a more potent inhibitor than its (22S)-counterpart. Specifically, (22R)-22-aminocholesterol has been shown to be a powerful inhibitor of cholesterol side-chain cleavage enzyme (P450scc), which is a crucial enzyme in the biosynthesis of steroid hormones. The differential activity underscores the importance of the precise three-dimensional structure of these molecules for their biological function.

Development of Advanced Synthetic Approaches

While the classical synthesis provides a reliable route to both diastereomers of this compound, the development of more efficient and versatile synthetic methodologies remains an active area of research. These efforts focus on improving reaction conditions, yields, and providing access to a wider range of derivatives.

Strategies for Carbon-22 Amination

Modern synthetic organic chemistry offers a variety of methods for the introduction of an amino group onto a carbon framework. In the context of steroid synthesis, catalytic amination reactions are of particular interest as they can offer milder reaction conditions and improved atom economy compared to classical stoichiometric methods.

Recent advancements have explored the use of transition metal catalysts, such as those based on nickel, for the reductive amination of carbonyl compounds. rsc.org These methods could potentially be applied to the synthesis of this compound from 22-ketocholesterol, offering an alternative to the azide reduction pathway. Furthermore, catalytic C-H amination strategies are emerging as powerful tools for the direct functionalization of unactivated C-H bonds, which could, in principle, allow for the direct introduction of an amino group at the C-22 position of the cholesterol side chain, though this remains a significant synthetic challenge.

Microwave-Assisted Organic Synthesis (MAOS) in Related Sterol Derivatization Research

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in organic chemistry, significantly accelerating many reactions by utilizing microwave energy for efficient and rapid heating. scielo.org.mx This "non-conventional" method often leads to higher yields, increased selectivity, and a reduction in side products compared to traditional heating methods. scielo.org.mx The principle of microwave heating involves the direct coupling of electromagnetic energy with the molecules in a reaction mixture, causing a swift rise in temperature. scielo.org.mx This technique has been successfully applied to a wide array of transformations, including the synthesis of complex heterocyclic compounds and biopolymers. researchgate.netat.ua

In the realm of sterol chemistry, MAOS has proven to be a valuable tool for improving synthetic efficiency. Research into the synthesis of 26-amino-22-oxocholestanes, compounds structurally related to this compound, demonstrates the profound impact of this technology. researchgate.net In one study, the substitution of an iodine atom at the C-26 position with various amines was conducted using both conventional heating and microwave irradiation. researchgate.net The microwave-assisted approach showed remarkable rate enhancements, reducing reaction times from several hours to mere minutes or even seconds for completion. researchgate.net The use of ionic liquids, which absorb microwave energy very effectively due to their ionic nature, can further enhance the efficiency of MAOS reactions. scielo.org.mx This synergy makes MAOS a "green" and effective strategy for the rapid generation of sterol derivatives. scielo.org.mx

The advantages of MAOS are summarized in the table below:

FeatureDescriptionReference
Rate Enhancement Significant reduction in reaction times, from hours to minutes. researchgate.net
Higher Yields Often results in increased product yields compared to conventional methods. scielo.org.mx
Improved Purity Lower quantities of side products simplify work-up and purification. scielo.org.mx
Energy Efficiency Direct heating of the reaction mixture is more efficient than bulk heating. scielo.org.mx
Green Chemistry Aligns with green chemistry principles, especially in solvent-free conditions. scielo.org.mxpensoft.net

Derivatization Strategies for Functionalized this compound Analogues

The derivatization of the cholesterol scaffold, particularly at the C-22 position, is a key strategy for developing new molecules with tailored biological activities. These modifications can range from the introduction of oxygen-containing functional groups to create oxysterols, to the synthesis of complex bioconjugates where the sterol acts as a scaffold.

The synthesis of sterols functionalized at the C-22 position with oxygen or nitrogen-containing groups has yielded compounds that are crucial for studying metabolic regulation. Oxysterols, which are oxygenated derivatives of cholesterol, play significant roles in various physiological processes. mdpi.com

Key examples of 22-functionalized oxysterols are the epimeric pair, 22(R)-hydroxycholesterol and 22(S)-hydroxycholesterol. nih.gov The endogenous 22(R)-hydroxycholesterol is a known agonist of Liver X Receptors (LXRs), which are critical regulators of cholesterol and lipid metabolism. nih.govahajournals.org In contrast, its synthetic epimer, 22(S)-hydroxycholesterol, has been shown to have specific antagonistic effects on LXR pathways. nih.gov The synthesis of these and other analogues with keto or amide functionalities at the C-22 position allows for a detailed investigation of LXR modulation. nih.gov

Biosynthetic pathways also provide routes to 22-functionalized aminosterols. For instance, the biosynthesis of the steroidal alkaloid verazine (B227647) in plants like Veratrum californicum proceeds through a series of 22-functionalized intermediates. escholarship.orgnih.gov The pathway begins with the hydroxylation of cholesterol at the C-22 position to form 22-hydroxycholesterol (B121481). escholarship.orgnih.gov Subsequent enzymatic steps lead to the formation of 22-hydroxy-26-aminocholesterol, a key aminosterol intermediate. nih.gov Furthermore, research has identified (22R)- and (22S)-22-Aminocholesterol as competitive inhibitors of the enzyme cytochrome P-450scc, highlighting the biological relevance of these specific aminosterol isomers. mit.edu

The introduction of a ketone group at the C-22 position of the cholesterol side chain creates a class of compounds known as 22-oxocholestanes. Synthetic chemists have developed several routes to access these derivatives, often starting from readily available natural products.

A common strategy involves the modification of spirostanic sapogenins, such as diosgenin (B1670711) and hecogenin. nih.gov A straightforward four-step pathway has been reported to convert these starting materials into 22-oxocholestane derivatives in good yields. nih.gov Another approach describes the synthesis of (25R)-3β,16β-Diacetoxy-23-ethylidene-26-hydroxy-22-oxocholestane from spirostanic sapogenins. nih.gov The transformation of 25R and 25S steroidal sapogenins to form 22-oxocholestanic skeletons can be achieved in high yields (70-87%) in a one-pot procedure under mild conditions. researchgate.net These synthetic efforts have produced a variety of 22-oxocholestane derivatives, some of which exhibit interesting biological activities. nih.govnih.gov

The table below outlines some synthetic pathways to 22-oxocholestane derivatives.

Starting MaterialKey TransformationResulting Derivative ClassReference
Diosgenin, HecogeninFour-step modification of the spirostanic side-chain22-Oxocholestanes nih.gov
Spirostanic SapogeninsReductive cleavage of the F ring of 22-oxo-23(1),26-epoxycholestane derivatives(25R)-3β,16β-Diacetoxy-23-ethylidene-26-hydroxy-22-oxocholestane nih.gov
DiosgeninSide-chain opening under mild conditions26-Amino-22-oxocholestanes researchgate.net
Cholesterol ScaffoldSynthesis targeting the 22-position22-Ketocholesterol nih.gov

Bioconjugation of Steroidal Scaffolds Including Aminocholesterol

Bioconjugation is a powerful synthetic strategy that involves coupling two or more distinct molecular entities to create a single, novel hybrid molecule. acs.org In the context of steroid chemistry, this approach uses the steroidal nucleus as a scaffold to attach other biologically active moieties, such as polyamines, peptides, or polymers. acs.orgresearchgate.net This technique can enhance properties like lipophilicity, stability, and target specificity. acs.orgresearchgate.net

The process of creating these bioconjugates often employs cross-linking agents to form a stable covalent bond between the two components. acs.org Commonly used zero-length cross-linkers include 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) and dicyclohexyl carbodiimide (B86325) (DCC). acs.org

A prominent example of steroidal bioconjugation is the development of aminosterol derivatives like squalamine (B192432), a natural product isolated from the dogfish shark. mdpi.com Squalamine consists of a cholestane (B1235564) core linked to a spermidine (B129725) polyamine at the C-3 position. mdpi.com Synthetic efforts have produced a wide array of squalamine analogues and other aminosterol conjugates by attaching polyamine side chains to different positions on the sterol core. mdpi.com For example, a synthesis was developed to introduce spermidine into the B ring of the steroid, creating novel aminocholesterol derivatives. acs.orgresearchgate.net These steroidal bioconjugates are explored for various therapeutic applications, and the aminocholesterol moiety itself can be part of vectors designed for gene therapy. acs.orggoogle.com

Molecular and Cellular Mechanisms of Action of 22 Aminocholesterol

Interactions with Sterol Biosynthesis Pathways

Inhibition of Cholesterol Side-Chain Cleavage Enzyme (P-450scc)

22-Aminocholesterol is a recognized inhibitor of the cholesterol side-chain cleavage enzyme, cytochrome P-450scc. This enzyme is pivotal in the initial step of steroid hormone biosynthesis, converting cholesterol to pregnenolone (B344588). The inhibitory action of this compound is a direct consequence of its structural similarity to the natural substrate, cholesterol, allowing it to bind to the enzyme's active site.

Studies have demonstrated that both (22R)- and (22S)-22-aminocholesterol act as competitive inhibitors of cytochrome P-450scc. dntb.gov.uamit.eduacs.orgacs.orgibmc.msk.ru This mode of inhibition signifies that the aminosterol directly competes with cholesterol for binding to the active site of the enzyme. The binding affinity, however, is markedly different between the two stereoisomers. The (22R)-isomer exhibits a significantly higher affinity for the enzyme, binding approximately 1000 times more tightly than the (22S)-isomer. researcher.life This difference in binding affinity is reflected in their respective inhibitor constants (Ki). The potent binding of the (22R)-isomer makes it a powerful competitive inhibitor of the cholesterol side-chain cleavage process. researchgate.net

Table 1: Comparative Inhibition of Cytochrome P-450scc by this compound Isomers

Compound Inhibition Type Relative Binding Affinity
(22R)-22-Aminocholesterol Competitive ~1000x higher than (22S)
(22S)-22-Aminocholesterol Competitive Lower

The inhibitory mechanism of this compound involves the direct coordination of its C-22 amino group to the heme iron within the active site of P-450scc. dntb.gov.uamit.eduacs.orgibmc.msk.rudntb.gov.ua This interaction is highly dependent on the stereochemistry at the C-22 position. The (22R)-configuration allows for an optimal orientation of the amino group to bind to the heme iron, thereby effectively blocking the catalytic activity of the enzyme. dntb.gov.uamit.eduacs.orgibmc.msk.ru In contrast, the (22S)-isomer, while still capable of binding, does so with a much lower affinity due to a less favorable stereochemical arrangement for heme coordination. NMR studies have confirmed that in the nitrogen-coordinated amino-steroid complexes, there is an exchange of solvent protons with the heme-bound nitrogen. nih.gov

Competitive Inhibition Kinetics

Modulation of HMG-CoA Reductase Activity and Gene Transcription

While direct, potent inhibition is observed with P-450scc, the effects of this compound on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, are less direct. Some studies on related aminosterols, such as 26-aminocholesterol (B1217271), have shown inhibitory effects on HMG-CoA reductase activity. ahajournals.org Research indicates that (22R)-22-aminocholesterol does not significantly affect serum or liver cholesterol levels in rats, but it does cause a substantial reduction in the activity of 7α-hydroxylase, an enzyme involved in bile acid synthesis. rsc.org The regulation of HMG-CoA reductase gene transcription is a complex process, often mediated by Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.govmdpi.com In fungi, the SREBP pathway, involving the homolog Sre1, is crucial for regulating the expression of genes in the ergosterol (B1671047) biosynthesis pathway, including HMG-CoA reductase. nih.gov While direct evidence linking this compound to SREBP modulation is limited, the broader class of aminosterols can influence sterol-sensing pathways that, in turn, affect HMG-CoA reductase transcription.

Effects on Downstream Cholesterol Biosynthesis Enzymes (e.g., Squalene (B77637) Synthase, Oxidosqualene Lanosterol (B1674476) Cyclase)

The impact of this compound on downstream enzymes in the cholesterol biosynthesis pathway is not as extensively documented as its effect on P-450scc. However, research into other amino derivatives of cholesterol and related compounds provides some insight. For instance, certain amino derivatives of squalene are known to be potent inhibitors of squalene synthase and oxidosqualene lanosterol cyclase. ahajournals.org These enzymes catalyze critical steps in the conversion of farnesyl pyrophosphate to lanosterol, a key precursor of cholesterol. frontiersin.org Given the structural similarities, it is plausible that this compound could exert some inhibitory effects on these or other downstream enzymes, although this requires further specific investigation.

Impact on Ergosterol Biosynthesis in Fungi (via related aminosterols like 7-Aminocholesterol)

While this compound's primary focus of study has been in mammalian systems, related aminosterols, particularly 7-aminocholesterol (B122984), have been investigated for their antifungal properties, which stem from their interference with ergosterol biosynthesis, the fungal equivalent of cholesterol biosynthesis. nih.govoup.comoup.com 7-aminocholesterol has been shown to inhibit two key enzymes in the ergosterol pathway: Δ8→Δ7-sterol isomerase and Δ14-sterol reductase. nih.govoup.com This inhibition leads to the accumulation of ergosterol intermediates and disrupts the integrity of the fungal cell membrane. oup.comnih.gov The mechanism of action is thought to be similar to that of morpholine (B109124) antifungal drugs. nih.gov The fungicidal activity of aminosterols like squalamine (B192432) and other synthetic derivatives is also linked to their ability to disrupt the fungal membrane, leading to ATP efflux. nih.govoup.comresearchgate.netingentaconnect.comnih.gov The resistance to 7-aminocholesterol in some fungi is mediated by proteins like Rta1, which is involved in maintaining membrane integrity, rather than efflux of the compound. oup.comacs.org These findings with related aminosterols suggest a potential, though unexplored, avenue for the antifungal application of this compound, targeting the ergosterol biosynthesis pathway.

Table 2: Fungal Ergosterol Biosynthesis Enzymes Inhibited by 7-Aminocholesterol

Enzyme Function
Δ8→Δ7-sterol isomerase Isomerization of the double bond in the sterol ring
Δ14-sterol reductase Reduction of a double bond in the sterol side chain
Inhibition of Δ8-Δ7-Sterol Isomerase

The mechanism of action for aminocholesterol derivatives often involves the disruption of critical enzymatic steps in sterol biosynthesis pathways, particularly in fungi. Research has shown that aminocholesterol compounds can impair the production of ergosterol, the primary sterol in fungal cell membranes. oup.com Specifically, the compound 7-aminocholesterol (7-ACH) has been identified as an inhibitor of Δ8-Δ7-sterol isomerase (also known as Erg2p), an enzyme that catalyzes a key isomerization step in the ergosterol pathway. oup.comoup.comnih.gov This inhibition is a shared characteristic with morpholine-based antifungal agents. oup.comoup.com The sterol profile in yeast cells treated with 7-ACH is consistent with a reduction in Δ8-Δ7-sterol isomerase activity. oup.com While this inhibitory action is well-documented for the 7-amino derivative and considered a feature of the broader class of aminosterols, specific studies detailing the direct inhibitory effect of this compound on this particular enzyme are not prominently available. oup.comnih.gov The RTA1 gene in Saccharomyces cerevisiae has been identified as conferring resistance to 7-aminocholesterol, highlighting a cellular response to the enzymatic block. sci-hub.senih.gov

Inhibition of C-14 Sterol Reductase

In addition to targeting Δ8-Δ7-sterol isomerase, aminocholesterol derivatives also affect other enzymes in the ergosterol biosynthesis pathway. Studies on 7-aminocholesterol have demonstrated that it causes a partial block of C-14 sterol reductase (Erg24p). oup.comoup.comnih.gov This enzyme is responsible for the reduction of a double bond at the C-14 position of sterol precursors. nih.govmdpi.com The inhibition of both C-14 sterol reductase and Δ8-Δ7-sterol isomerase leads to an accumulation of abnormal sterol intermediates and a depletion of ergosterol, which is detrimental to the fungal cell. oup.comresearchgate.net This dual-target mechanism is a known attribute of fungicidal amino- and aminomethylcholesterol derivatives. oup.com As with Δ8-Δ7-sterol isomerase, this action is strongly documented for 7-aminocholesterol, establishing a mechanism for this class of compounds, though specific kinetic data on the inhibition of C-14 sterol reductase by this compound is not extensively detailed. oup.comoup.com

Table 1: Fungal Enzymes in Ergosterol Biosynthesis Targeted by Aminocholesterol Derivatives

EnzymeGene (S. cerevisiae)Function in Ergosterol PathwayInhibitory Aminosterol
Δ8-Δ7-Sterol IsomeraseERG2Catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.7-Aminocholesterol oup.comoup.comnih.gov
C-14 Sterol ReductaseERG24Catalyzes the reduction of the C14-C15 double bond.7-Aminocholesterol oup.comoup.comnih.gov

Cellular Cholesterol Homeostasis Modulation

Influence on Cellular Cholesterol Transport and Distribution

The introduction of an amino group to the cholesterol scaffold, particularly on the side chain, significantly influences the molecule's behavior within the cell. Studies using fluorescent cholesterol analogs demonstrate how modifications at position 22 can alter intracellular trafficking. For instance, 22-NBD-cholesterol, a fluorescent derivative, does not remain associated with the plasma membrane in the same way as natural cholesterol. nih.gov Instead, it is observed to traffic rapidly to the Golgi apparatus and the nuclear membrane, indicating that the C-22 modification redirects its transport away from the typical plasma membrane and endocytic recycling compartment (ERC) pathway. nih.gov This altered distribution highlights a divergence from the trafficking properties of natural cholesterol. nih.gov Furthermore, this compound serves as a biosynthetic intermediate in the formation of complex steroidal alkaloids, such as verazine (B227647). nih.govescholarship.org In this context, cholesterol is first hydroxylated at the C-22 position, followed by a series of enzymatic reactions including transamination to form a 22-hydroxy-26-aminocholesterol intermediate, which is then further processed. nih.gov

Alterations in Cellular Membrane Properties and Phospholipid Interactions

Cholesterol is a critical component of animal cell membranes, where it plays a major role in regulating membrane fluidity and permeability by intercalating among phospholipids. google.com The rigid, planar steroid nucleus inserts between the fatty acyl chains of phospholipids, while its 3β-hydroxyl group orients towards the aqueous environment. The chemical structure of this compound, featuring an amino group on the aliphatic side chain, is expected to alter these interactions. The introduction of a polar, charged amino group at position 22 would change the hydrophobic character of the side chain, influencing how the molecule embeds within the lipid bilayer and its interactions with neighboring phospholipid acyl chains and headgroups. Such structural changes are postulated to directly affect cell membrane structure and function, which may contribute to the biological activities of these compounds. ahajournals.org

Effects on Low-Density Lipoprotein (LDL) Receptor Activity and Cholesterol Uptake

The regulation of cellular cholesterol uptake via the LDL receptor is a tightly controlled process. Studies on aminosterol analogs provide insight into how these compounds can interfere with this pathway. Research on 26-aminocholesterol, a structurally related compound with the amino group on the terminus of the side chain, has shown it to be a potent down-regulator of LDL receptor activity in human fibroblast cells. google.comnih.gov In comparative studies, 26-aminocholesterol demonstrated a greater ability to suppress LDL-receptor activity and cholesterol synthesis in fibroblasts compared to hepatoma (Hep G2) cells at the same concentration. nih.gov This suggests a degree of tissue-selective activity for certain aminosterols. google.com

Table 2: Comparative Effects of 26-Aminocholesterol on Cholesterol Homeostasis in Human Cells

Cell TypeParameterEffect of 26-Aminocholesterol (0.625 µM)
Human FibroblastsLDL-Receptor ActivitySignificant down-regulation nih.gov
Human FibroblastsCholesterol SynthesisSignificant down-regulation nih.gov
Hepatoma (Hep G2)LDL-Receptor ActivityLess potent down-regulation compared to fibroblasts nih.gov
Hepatoma (Hep G2)Cholesterol SynthesisLess potent down-regulation compared to fibroblasts nih.gov

Mechanisms of Cell Growth Regulation

Aminocholesterol derivatives inhibit cell proliferation through multiple mechanisms, primarily stemming from their interference with sterol biosynthesis and membrane integrity. oup.com In fungi, the inhibition of enzymes like Δ8-Δ7-sterol isomerase and C-14 sterol reductase disrupts the production of ergosterol. researchgate.net This leads to a depletion of essential native sterols and an accumulation of abnormal sterol precursors, which has cytotoxic or cytostatic consequences. researchgate.net The resulting alteration in membrane composition compromises its structural integrity and permeability, which can lead to cell death. nih.gov

Beyond the well-documented antifungal mechanisms, other pathways for cell growth inhibition have been proposed. Studies on related sterol compounds suggest that suppression of cell proliferation and inhibition of cholesterol synthesis can be distinct events. ahajournals.org The antiproliferative effects of these compounds may be partly due to a direct effect on the cell membrane's structure and function, independent of the inhibition of sterol production. ahajournals.org Furthermore, some oxygenated sterols have been observed to down-regulate DNA synthesis and cell growth through a mechanism that appears to be independent of the rate-limiting enzyme in cholesterol synthesis, HMG-CoA reductase. googleapis.com This suggests that aminosterols like this compound may regulate cell growth through a complex interplay of enzymatic inhibition, direct membrane perturbation, and potential interference with cell cycle signaling pathways.

Induction of Antiproliferative Effects in Various Cell Types

Steroidal alkaloids, particularly those derived from the Veratrum genus, are noted for their antiproliferative properties. researchgate.netnih.gov While comprehensive studies detailing the effects of this compound across a wide range of cell lines are limited, research on analogous compounds provides a basis for its potential activity. For instance, alkaloids such as veranigrine and veralosinine have demonstrated antiproliferative effects. nih.govnih.gov Other Veratrum alkaloids, like jervine, have also been reported to possess antitumor properties. researchgate.net These findings suggest that this compound, as part of this chemical family, may share the capacity to inhibit cell proliferation, although further specific investigations are required to confirm its efficacy and the cell types it affects.

Modulation of Mitochondrial Function

A primary and well-documented mechanism of this compound involves the direct modulation of mitochondrial enzyme activity. Specifically, it is a potent inhibitor of the cholesterol side-chain cleavage monooxygenase (CYP11A1), a critical mitochondrial cytochrome P-450 enzyme responsible for the initial step in steroid hormone biosynthesis. ethernet.edu.etmit.eduebin.pub The inhibitory action is stereospecific, with the (22R)-isomer being significantly more potent than the (22S)-isomer. ethernet.edu.etebin.pub The (22R)-stereoisomer demonstrates its inhibitory effect at nanomolar concentrations, whereas the (22S)-isomer requires micromolar concentrations to achieve similar inhibition. ethernet.edu.et In addition to its effect on CYP11A1, (22R)-22-aminocholesterol has been shown to inhibit liver enzymes associated with lipogenesis and cholesterol hydroxylation.

Table 1: Inhibitory Concentration (IC50) of this compound Stereoisomers on CYP11A1

CompoundTarget EnzymeIC50 ValueReference
(22R)-22-AminocholesterolCYP11A1 (Cholesterol Monooxygenase)25 nM ethernet.edu.et
(22S)-22-AminocholesterolCYP11A1 (Cholesterol Monooxygenase)13 µM ethernet.edu.et

Reactive Oxygen Species (ROS) Production and Apoptosis Induction

The antiproliferative effects of many steroidal compounds are linked to their ability to induce apoptosis, or programmed cell death. Veratrum alkaloids have been associated with significant anticancer effects, which are often mediated through apoptotic pathways. researchgate.net While direct studies measuring this compound-induced ROS production are not extensively detailed in the available literature, the induction of apoptosis is a common mechanism for this class of compounds.

Caspase Activation Pathways

Apoptosis is executed through the activation of a family of cysteine proteases known as caspases. This activation occurs in a cascade, involving initiator and effector caspases. Although the specific caspase activation profile induced by this compound has not been fully elucidated, its presumed pro-apoptotic activity suggests a likely involvement of these enzymatic pathways, a characteristic shared by other bioactive steroidal alkaloids.

Cytoskeletal Dynamics and F-actin Disorganization

The cellular cytoskeleton, particularly the network of filamentous actin (F-actin), is crucial for maintaining cell shape, motility, and division. Disruptions in cytoskeletal dynamics can impede cell proliferation and survival. While the direct impact of this compound on F-actin organization is not specifically documented, related steroidal alkaloids have been shown to induce disorganization of F-actin, pointing to a potential mechanism that may contribute to its antiproliferative effects.

Inhibition of Topoisomerase Activity

Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Inhibition of their activity can lead to DNA damage and cell death, making them a target for anticancer agents. Certain steroidal alkaloids have been identified as inhibitors of topoisomerase I. This mechanism, observed in related compounds, suggests a possible, though not yet confirmed, mode of action for this compound.

Signaling Pathway Modulation

One of the most significant aspects of this compound's mechanism of action is its ability to modulate key cellular signaling pathways, particularly the Hedgehog pathway.

Research has identified this compound as an inhibitor of the Hedgehog (Hh) signaling pathway. mdpi.com This pathway is fundamental during embryonic development and its aberrant activation is implicated in the proliferation of various cancers. mdpi.com Veratrum alkaloids typically exert their inhibitory effect on the Hh pathway by directly binding to the transmembrane protein Smoothened (Smo), preventing its activation and halting the downstream signaling cascade. mdpi.com

Furthermore, there appears to be a reciprocal relationship between Liver X receptors (LXRs), which are critical regulators of cholesterol and lipid metabolism, and the Hh signaling pathway. researchgate.net Studies on related 22-functionalized oxysterols show they can act as LXR modulators. researchgate.net The inhibition of Hh signaling has been shown to decrease LXR protein levels, and conversely, inhibition of LXRs can reduce the levels of key Hh pathway proteins. researchgate.net This crosstalk suggests that this compound may influence cellular processes through a complex interplay between these two major signaling networks.

Table 2: Summary of Signaling Pathways Modulated by this compound and Related Compounds

Pathway/TargetEffectCompound(s)Reference
Hedgehog (Hh) SignalingInhibition (Antagonism of Smoothened)This compound, Veratrum Alkaloids mdpi.com
Steroidogenesis (CYP11A1)Potent Inhibition(22R)-22-Aminocholesterol ethernet.edu.et
Liver X Receptor (LXR) SignalingModulation (by related compounds)22-functionalized oxysterols researchgate.net
LipogenesisInhibition(22R)-22-Aminocholesterol

Inhibition of Hedgehog (Hh) Signaling Pathway (via steroidal alkaloid intermediates)

This compound itself is not the direct inhibitor of the Hedgehog pathway; instead, it is a key intermediate in the biosynthesis of certain steroidal alkaloids that possess this inhibitory activity. nih.govmdpi.com In plants of the Veratrum genus, cholesterol undergoes a series of enzymatic modifications to produce complex alkaloids like cyclopamine (B1684311), a well-characterized Hh pathway inhibitor. mdpi.comnih.govsemanticscholar.org The biosynthetic route proceeds through several intermediates, including 22-hydroxy-26-aminocholesterol and 22-keto-26-aminocholesterol. nih.govescholarship.orgnih.gov

The pathway begins with the hydroxylation of cholesterol, followed by further oxidation and a transamination reaction to introduce the amino group, forming 22-hydroxy-26-aminocholesterol. nih.govescholarship.org This intermediate is then oxidized to 22-keto-26-aminocholesterol, which subsequently cyclizes to form verazine. nih.govnih.govscribd.com Verazine is a precursor to other bioactive alkaloids. nih.govescholarship.org

Table 1: Key Intermediates in the Biosynthesis of Hh-Inhibiting Steroidal Alkaloids

Precursor/Intermediate Key Transformation Resulting Product
Cholesterol C-22 hydroxylation 22(R)-hydroxycholesterol
22(R)-hydroxycholesterol C-26 hydroxylation/oxidation 22-hydroxycholesterol-26-al
22-hydroxycholesterol-26-al C-26 transamination 22-hydroxy-26-aminocholesterol
22-hydroxy-26-aminocholesterol C-22 oxidation 22-keto-26-aminocholesterol

This table summarizes the biosynthetic steps leading to the formation of verazine from cholesterol, highlighting the role of this compound-related intermediates. Data sourced from nih.govescholarship.orgnih.gov.

The steroidal alkaloids derived from the pathway involving this compound intermediates, most notably cyclopamine, exert their inhibitory effect on the Hedgehog pathway by directly targeting the Smoothened (Smo) receptor. mdpi.comnih.gov Smo is a seven-transmembrane protein that functions as a G protein-coupled receptor and is a critical transducer of the Hh signal. nih.govresearchgate.net

In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo activity. nih.gov When a Hh ligand binds to Ptch, this inhibition is relieved, allowing Smo to become active and initiate downstream signaling. nih.govresearchgate.net Steroidal alkaloids like cyclopamine act as antagonists or inverse agonists of Smo. researchgate.net They bind directly to the transmembrane domain of the Smo protein, stabilizing it in an inactive conformation and preventing it from signaling, even when Ptch is bound by a Hh ligand. mdpi.comnih.govescholarship.org

The inhibition of Smoothened activity by steroidal alkaloids has profound effects on the downstream components of the Hedgehog signaling cascade. The activation of Smo normally leads to the processing and activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). nih.gov

When Smo is active, it prevents the proteolytic cleavage of full-length Gli proteins into their repressor forms. This allows the full-length Gli activators to accumulate, translocate to the nucleus, and induce the expression of Hh target genes. nih.gov These target genes are crucial for cellular proliferation and differentiation. nih.govresearchgate.net

By blocking Smo activity, the steroidal alkaloid intermediates derived from this compound ensure that the downstream signaling cascade remains off. researchgate.net This leads to the continued processing of Gli proteins into their repressor forms (GliR), which in turn suppress the transcription of Hh target genes. researchgate.net This ultimately inhibits the aberrant cellular proliferation seen in cancers where the Hedgehog pathway is overactive. nih.govmdpi.comsemanticscholar.org

Table 2: Impact of Steroidal Alkaloids on Hh Pathway Components

Pathway Component State in Active Hh Signaling State with Steroidal Alkaloid Inhibition
Patched (Ptch) Bound by Hh ligand Unaffected by alkaloid
Smoothened (Smo) Active Inactivated by direct binding
Gli Proteins Activated (full-length) Processed to Repressor form (GliR)

This table outlines the effect of Hh-inhibiting steroidal alkaloids on the core components of the Hedgehog signaling pathway. Data sourced from nih.govresearchgate.netresearchgate.net.

Direct or Indirect Interference with Smoothened Receptor Activity

Regulation of Liver X Receptor (LXR) Target Genes (for 22-functionalized oxysterols)

Derivatives of cholesterol, particularly oxygenated forms known as oxysterols, are natural ligands for Liver X Receptors (LXRα and LXRβ). pnas.orgmdpi.com These nuclear receptors are key regulators of cholesterol, fatty acid, and glucose metabolism. pnas.orgoup.com Specifically, oxysterols functionalized at the C-22 position, such as 22(R)-hydroxycholesterol, are potent activators of both LXRα and LXRβ. pnas.orgspandidos-publications.com

Upon binding to an oxysterol ligand, LXRs form a heterodimer with the Retinoid X Receptor (RXR). spandidos-publications.com This LXR/RXR heterodimer then binds to specific DNA sequences called LXR Response Elements (LXREs) located in the promoter regions of target genes, thereby modulating their transcription. pnas.orgoup.com

The activation of LXRs by 22-functionalized oxysterols leads to the upregulation of genes involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues. Key target genes include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). mdpi.comacs.org Furthermore, LXRs influence fatty acid metabolism through the regulation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) gene, which controls the expression of enzymes involved in fatty acid synthesis. oup.com

Table 3: LXR Target Genes Regulated by 22-Functionalized Oxysterols

Target Gene Function Consequence of LXR Activation
ABCA1 (ATP-binding cassette transporter A1) Mediates cholesterol efflux to lipid-poor apolipoproteins. mdpi.com Increased reverse cholesterol transport. acs.org
ABCG1 (ATP-binding cassette transporter G1) Promotes cholesterol efflux to HDL particles. acs.org Increased reverse cholesterol transport. acs.org
ApoE (Apolipoprotein E) Involved in lipid transport and metabolism. spandidos-publications.com Enhanced lipid homeostasis. spandidos-publications.com

This table presents a selection of important LXR target genes that are regulated by 22-functionalized oxysterols. Data sourced from mdpi.comoup.comspandidos-publications.comacs.org.

Preclinical Biological Activities and Experimental Models of 22 Aminocholesterol

The steroidal compound 22-Aminocholesterol has been the subject of various preclinical investigations to determine its potential therapeutic activities. These studies, conducted in controlled laboratory settings using cell culture and microbial models, have explored its effects against viruses, cancer cells, and fungi.

Analytical and Research Methodologies in 22 Aminocholesterol Studies

Chromatographic and Spectrometric Techniques for Identification and Quantification

Chromatographic separation coupled with spectrometric detection forms the cornerstone of analytical approaches for studying 22-Aminocholesterol. These techniques allow for the isolation of the compound from complex mixtures and its subsequent identification and quantification.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the detection and quantification of this compound and its biosynthetic precursors in biological extracts. nih.govnih.gov This method is particularly valuable for analyzing complex samples, such as cell extracts or tissues from organisms that produce these steroidal alkaloids. nih.govescholarship.org

In a typical LC-MS/MS workflow, the sample extract is first separated on a liquid chromatography column, which resolves the different compounds based on their physicochemical properties. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The specific mass-to-charge (m/z) ratios of the parent ion and its fragments create a unique signature that allows for highly specific identification.

For instance, in studies of steroidal alkaloid biosynthesis in plants like Veratrum californicum, LC-MS/MS has been instrumental in identifying intermediates. nih.gov Researchers have successfully detected 22-hydroxy-26-aminocholesterol, a direct precursor to other alkaloids, in extracts of S. frugiperda Sf9 cells engineered to express the biosynthetic genes. nih.gov The technique is sensitive enough to detect even transient or low-abundance intermediates in the pathway. nih.govnih.gov The analysis can be performed in full scan mode to detect a range of masses or in selected ion monitoring (SIM) mode for targeted quantification of specific molecules. nih.gov

Table 1: Example LC-MS/MS Application in Steroid Alkaloid Biosynthesis

Analyte Matrix Detection Mode Key Finding Reference
22-hydroxy-26-aminocholesterol S. frugiperda Sf9 cell extracts Enhanced MS (380–425 m/z) Successful detection of the biosynthetic intermediate. nih.gov
22-hydroxycholesterol-26-al S. frugiperda Sf9 cell extracts LC-MS/MS Detection of the highly reactive aldehyde precursor. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical tool used in the study of sterols and their derivatives. nih.govnih.gov Due to the low volatility of compounds like this compound, a derivatization step is typically required to make them suitable for GC analysis. Silylation is a common derivatization technique where active hydrogens on polar functional groups (like -OH and -NH2) are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) moiety. This process increases the volatility and thermal stability of the analyte.

GC-MS has been employed to analyze various precursors and intermediates in the biosynthetic pathways leading to complex steroidal alkaloids. nih.govnih.gov For example, it can resolve diastereomers such as 22(R)- and 22(S)-hydroxycholesterol. nih.gov The separation is achieved on a capillary column, and the mass spectrometer provides fragmentation patterns that aid in structural confirmation. Researchers have used GC-MS to monitor the enzymatic conversion of cholesterol and its hydroxylated derivatives in engineered systems. nih.govnih.govescholarship.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of novel compounds and for confirming the identity of known ones. While mass spectrometry provides information about mass and elemental composition, NMR reveals the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecular structure. nih.govrsc.org

Although detailed NMR characterization for the unstable intermediate 22-keto-26-aminocholesterol has not been reported, the technique has been crucial for confirming the structures of related, more stable compounds in its biosynthetic pathway, such as 22-keto-cholesterol. nih.govmdpi.com NMR data, including chemical shifts (δ) and coupling constants (J), allow researchers to determine the precise arrangement of atoms and the stereochemistry of the molecule. rsc.org

Table 2: Representative NMR Data for an Aminosterol

Compound Nucleus Solvent Key Chemical Shifts (δ, ppm) Reference
3β-cholest-5-en-3-amine ¹H NMR CDCl₃ 5.32 (d, 1H, H-6), 2.61 (m, 1H), 0.67 (s, 3H) rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula, which is a critical piece of evidence in its identification. nih.govrsc.org

HRMS has been used to obtain structural evidence for biosynthetic intermediates like 22-hydroxy-26-aminocholesterol. nih.gov By comparing the experimentally measured exact mass with the theoretical mass calculated for a proposed chemical formula, researchers can confirm the elemental composition with a high degree of confidence. rsc.org This technique is particularly useful for distinguishing between isomers or compounds with very similar nominal masses. mdpi.com

For example, in the characterization of a synthesized aminosterol, HRMS analysis provided a measured [M+H]⁺ value of 386.3781, which was compared to the calculated value of 386.3787 for the formula C₂₇H₄₈N, confirming the composition with a mass accuracy of 1.5 ppm. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Cell-Based Assays for Biological Activity Assessment

To understand the biological relevance of this compound and related compounds, researchers use a variety of cell-based assays. These assays measure the effects of the compounds on cellular processes such as proliferation, viability, and cytotoxicity.

Cell proliferation and viability assays are fundamental tools for assessing the cytotoxic or cytostatic effects of chemical compounds. The MTT and SRB assays are two common colorimetric methods used for this purpose.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria. researchgate.netsemanticscholar.orgnih.gov In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be dissolved and quantified by measuring its absorbance. nih.gov A decrease in formazan production is indicative of reduced cell viability or proliferation. This assay has been used to evaluate the antiproliferative activity of various steroidal alkaloids on human cancer cell lines. researchgate.netsemanticscholar.org

The Sulforhodamine B (SRB) assay is another method used to measure cytotoxicity based on total cellular protein content. researchgate.net SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. The SRB assay was used to evaluate the cytotoxic activity of 26-amino-22-oxocholestanes, which are structurally related to this compound, in various tumor cell lines. researchgate.net

Other methods to assess cell proliferation include direct cell counting and measuring the incorporation of radiolabeled nucleotides, such as [³H]thymidine, into newly synthesized DNA. ahajournals.org Studies on 26-aminocholesterol (B1217271) have shown its ability to inhibit the proliferation of smooth muscle cells in a dose-dependent manner. ahajournals.org

Table 3: Summary of Cell-Based Assay Findings for Related Aminosterols

Compound Assay Cell Line Key Finding Reference
26-amino-22-oxocholestanes SRB Assay SiHa, MCF-7, MDA Evaluation of cytotoxic activity. researchgate.net
Holamine and Funtumine (steroidal alkaloids) MTT Assay MCF-7, HeLa, HT-29 Dose-dependent cytotoxicity against cancer cell lines. researchgate.net
26-Aminocholesterol Cell Counting & [³H]thymidine incorporation Rat and Human Smooth Muscle Cells Potent inhibition of cell proliferation. ahajournals.org

Enzyme Activity Assays (e.g., HMG-CoA Reductase, P-450scc)

The enzymatic activity of key proteins involved in cholesterol metabolism and steroidogenesis is a critical area of investigation in studies involving this compound and its analogs. Assays for enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and Cytochrome P450 side-chain cleavage (P-450scc) are fundamental in elucidating the biochemical impact of these compounds.

HMG-CoA Reductase Activity Assays:

The activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, can be significantly modulated by aminosterol compounds. A common method to assess this activity involves measuring the conversion of radiolabeled HMG-CoA to mevalonate (B85504) in cell-free extracts.

In a typical assay, microsomes are prepared from cells, such as arterial myocytes, that have been pre-incubated to induce HMG-CoA reductase activity. These microsomes are then incubated with a reaction buffer containing radiolabeled HMG-CoA (e.g., [14C]HMG-CoA). The reaction is allowed to proceed for a set time at 37°C and then stopped. The product, radiolabeled mevalonate, is then separated from the substrate, often by thin-layer chromatography, and quantified using scintillation counting. ahajournals.org

Studies have shown that while some aminosterols, like 26-aminocholesterol, can decrease HMG-CoA reductase activity in intact cells, they may not directly interfere with the enzyme's activity in cell-free extracts, suggesting an indirect mechanism of action. ahajournals.orgaston.ac.uk

Interactive Data Table: HMG-CoA Reductase Activity Assay Protocol

StepDescription
1. Cell Preparation Culture cells (e.g., rat arterial myocytes) and induce HMG-CoA reductase activity by pre-incubating with a medium containing lipoprotein-deficient serum (LPDS).
2. Microsome Isolation Harvest cells and prepare microsomal fractions by differential centrifugation.
3. Reaction Setup Incubate microsomal protein with a reaction buffer containing potassium phosphate, dithiothreitol, and radiolabeled HMG-CoA.
4. Incubation Allow the reaction to proceed at 37°C for a specified time (e.g., 120 minutes).
5. Reaction Termination Stop the reaction by adding a strong acid (e.g., HCl).
6. Product Separation Extract the mevalonate product, often after lactonization, and separate it using thin-layer chromatography.
7. Quantification Quantify the amount of radiolabeled mevalonate to determine enzyme activity.

Cytochrome P-450scc Activity Assays:

The activity of P-450scc, which catalyzes the conversion of cholesterol to pregnenolone (B344588), is a key target for aminosterols. The (22R) isomer of this compound is a known potent competitive inhibitor of P-450scc. Enzyme activity assays for P-450scc often utilize purified enzyme or mitochondrial preparations and measure the production of pregnenolone from a cholesterol substrate.

Reporter Gene Assays for Signaling Pathway Modulation

Reporter gene assays are invaluable tools for understanding how this compound and its derivatives modulate specific signaling pathways at the transcriptional level. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for a specific transcription factor.

For instance, to evaluate the effect of this compound analogs on Liver X Receptors (LXRα and LXRβ), a luciferase reporter assay can be employed. researchgate.net In such an assay, cells like BHK21 are co-transfected with an expression plasmid for the LXR isoform and a reporter plasmid containing LXR response elements upstream of the luciferase gene. The cells are then treated with the test compounds. The activation or inhibition of the LXR pathway is quantified by measuring the luminescence produced by the luciferase enzyme, which directly correlates with the transcriptional activity of the receptor. researchgate.netnih.gov

These assays have demonstrated that the stereochemistry at the C-22 position and modifications to the steroid nucleus can determine whether a compound acts as an LXR agonist or antagonist. researchgate.net

Interactive Data Table: LXR Reporter Gene Assay Findings for this compound Analogs

CompoundSteroid Configuration (A/B ring junction)LXRα ActivityLXRβ Activity
Amide from lithocholic acid (2) cisAgonistNo significant activity
6,19-epoxy analogue (4) cisAgonistNo significant activity
2,19-epoxy analogues transAntagonistAntagonist

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the effects of this compound and related steroidal alkaloids on cell cycle progression and apoptosis. This method allows for the rapid analysis of thousands of cells, providing quantitative data on cellular processes.

Apoptosis Analysis:

To assess apoptosis, cells treated with the aminosterol compound are stained with fluorescent markers like Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a DNA-intercalating agent that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. Flow cytometric analysis of the stained cells can then distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations. researchgate.netnih.gov Studies on related steroidal alkaloids have used this method to demonstrate their apoptosis-inducing effects in various cancer cell lines. researchgate.net

Cell Cycle Analysis:

For cell cycle analysis, treated cells are fixed and stained with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry then measures the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This has been used to show that some steroidal alkaloids can induce cell cycle arrest at the G0/G1 and G2/M phases. researchgate.netresearchgate.net

Interactive Data Table: Flow Cytometry Applications in Aminosterol Research

Analysis TypeStaining ReagentsInformation Obtained
Apoptosis Annexin V-FITC, Propidium Iodide (PI)Quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Propidium Iodide (PI)Percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Molecular Biology and Genetic Engineering Approaches

Gene Expression Analysis (e.g., RT-PCR)

Gene expression analysis, particularly using reverse transcription-polymerase chain reaction (RT-PCR), is a crucial methodology for investigating the molecular mechanisms underlying the effects of aminosterols. This technique allows for the quantification of specific mRNA transcripts, providing insights into how these compounds alter gene regulation.

For example, in studies on aminosterol resistance, RT-PCR is used to measure the expression levels of genes like RTA1 (Resistance to Aminocholesterol 1). researchgate.netnih.gov In a typical experiment, RNA is extracted from cells treated with an aminosterol and from control cells. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA serves as a template for PCR using primers specific to the gene of interest. Quantitative real-time RT-PCR (qRT-PCR) allows for the precise measurement of the amount of amplified product, which reflects the initial amount of mRNA. researchgate.netnih.govasm.org

These analyses have been instrumental in identifying the upregulation of specific genes, such as those encoding ABC transporters, in response to aminosterol exposure, providing a molecular basis for resistance mechanisms. asm.orguthsc.edu

Gene Knockout and Overexpression Studies

Gene knockout and overexpression studies are powerful genetic engineering techniques used to elucidate the function of specific genes in the context of this compound's action and metabolism.

Gene Knockout Studies:

Creating a gene knockout involves deleting or disrupting a specific gene to observe the resulting phenotype. In the context of aminosterol research, the gene RTA1 has been a subject of such studies in organisms like Cryptococcus neoformans. researchgate.netnih.gov By creating an rta1Δ knockout strain, researchers have demonstrated the involvement of this gene in resistance to 7-aminocholesterol (B122984). These knockout strains show increased sensitivity to the compound compared to wild-type strains. researchgate.netnih.govresearchgate.net The creation of these strains often involves techniques like PCR-mediated gene disruption, where the target gene is replaced with a selectable marker, such as an antibiotic resistance gene. nih.govplos.org

Overexpression Studies:

Conversely, overexpression studies involve increasing the expression of a particular gene to assess its effects. Overexpression of RTA1 in Saccharomyces cerevisiae has been shown to confer resistance to 7-aminocholesterol. nih.gov These studies often utilize plasmids that carry the gene of interest under the control of a strong, inducible promoter, allowing for controlled, high-level expression of the protein. rsc.org

Interactive Data Table: Genetic Engineering Approaches in Aminosterol Research

TechniquePurposeExample GeneFinding
Gene Knockout Determine gene function by its absence.RTA1 in C. neoformansrta1Δ strain shows increased sensitivity to 7-aminocholesterol. researchgate.netnih.gov
Gene Overexpression Assess the effect of increased gene product.RTA1 in S. cerevisiaeOverexpression confers resistance to 7-aminocholesterol. nih.gov

Heterologous Protein Expression and Purification for Enzymatic Characterization

Heterologous expression is a cornerstone of modern biochemistry and is essential for the detailed characterization of enzymes involved in the biosynthesis of complex molecules like this compound and related steroidal alkaloids. This technique involves expressing a gene from one organism in a different, more easily manipulated host organism.

The biosynthetic pathway of verazine (B227647), a steroidal alkaloid derived from cholesterol, involves several cytochrome P450 enzymes and a transaminase. escholarship.orgnih.gov To characterize these enzymes, their corresponding genes, identified from plants like Veratrum californicum, have been heterologously expressed in systems such as Spodoptera frugiperda (Sf9) insect cells or the yeast Saccharomyces cerevisiae. escholarship.orgnih.govfrontiersin.org

The expression systems, such as the baculovirus expression system for Sf9 cells, allow for high-level production of the target proteins. nih.gov The expressed enzymes can then be purified from the host cell lysate using standard chromatography techniques. The purified enzymes are then used in in vitro assays with potential substrates to determine their specific catalytic activity and substrate specificity. For example, this approach was used to identify CYP90B27 as a cholesterol 22-hydroxylase and CYP90G1 as a 22-hydroxy-26-aminocholesterol 22-oxidase. frontiersin.orgnih.gov This methodology has been critical in piecing together the multi-step enzymatic conversion of cholesterol to verazine, a pathway that shares intermediates with the potential biosynthesis of this compound. escholarship.orgnih.govnih.gov

Microscopic and Imaging Techniques

Microscopy is fundamental to visualizing the subcellular fate of this compound and its impact on cellular architecture. Fluorescence and electron microscopy are two of the primary tools used for these investigations.

Fluorescence microscopy is a powerful technique for tracking the localization and trafficking of molecules within living cells. By tagging a compound of interest with a fluorescent probe, researchers can observe its uptake and distribution in real-time.

In studies of cholesterol analogs, fluorescently labeled versions are employed to monitor their cellular pathways. For instance, a study comparing various synthetic cholesterylamine (B1195651) derivatives used confocal microscopy to track their destinations within Jurkat lymphocytes. While many cholesterylamine derivatives were found to associate with the plasma membrane and recycle through endosomes, a fluorescently labeled version of 22-hydroxycholesterol (B121481), 22-NBD-cholesterol, exhibited a distinct trafficking pattern. nih.gov Confocal laser scanning microscopy revealed that after being taken up by the cells, 22-NBD-cholesterol did not remain at the plasma membrane but was rapidly trafficked to the Golgi apparatus and the nuclear membrane. nih.gov This demonstrates the utility of fluorescence microscopy in discerning the unique subcellular fates of different sterol derivatives.

A similar approach has been applied to other aminocholesterols, such as dansyl-labeled 7-aminocholesterol in the pathogenic yeast Cryptococcus neoformans. researchgate.netmdpi.com In these studies, fluorescence microscopy showed that in mutant cells lacking the RTA1 gene, the fluorescent 7-aminocholesterol was trapped inside the cell, highlighting the role of this protein in transport and resistance. researchgate.netmdpi.comnih.gov

Table 1: Fluorescence Microscopy Findings for Aminocholesterol Derivatives
CompoundTechniqueCell TypeKey FindingReference
22-NBD-cholesterolConfocal Laser Scanning MicroscopyJurkat lymphocytesRapidly traffics to the Golgi apparatus and nuclear membrane. nih.gov
Dansyl 7-aminocholesterolFluorescence MicroscopyCryptococcus neoformans (rta1Δ mutant)Fluorescent compound is retained/trapped within the cell. researchgate.netmdpi.comnih.gov

Transmission Electron Microscopy (TEM) provides ultra-high-resolution images of the internal structure of cells, allowing for the analysis of organelles and subcellular architecture. While direct TEM studies focusing specifically on the structural effects of this compound are not widely documented, the technique has been instrumental in studying the effects of related aminosterols.

For example, in studies of Cryptococcus neoformans resistance to 7-aminocholesterol, TEM was used to examine the ultrastructure of mutant cells. researchgate.netnih.gov These investigations revealed that a mutant strain lacking the RTA1 gene accumulated an abundance of vesicles inside the cell, particularly near the plasma membrane. researchgate.netnih.gov This finding, achieved through TEM, suggests that resistance to certain aminocholesterols is linked to vesicle transport and secretion pathways. TEM has also been used more broadly in the study of cryptococcal biology to demonstrate that components of its polysaccharide capsule are synthesized intracellularly and transported via post-Golgi secretory vesicles, which can be visualized by immunoelectron microscopy. molbiolcell.orgmolbiolcell.org

Fluorescence Microscopy for Cellular Localization and Uptake Studies

Computational and In Silico Approaches

Computational methods, including molecular docking, dynamics simulations, and predictive modeling, are indispensable for understanding the molecular basis of this compound's biological activity. These in silico techniques provide a framework for predicting and interpreting interactions with protein targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations simulate the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the protein-ligand complex.

Table 2: Molecular Simulation Findings for this compound and Related Compounds
Compound/DerivativeTarget ProteinMethodologyKey FindingReference
(22R)-22-AminocholesterolCytochrome P450sccCompetitive Inhibition AssaysActs as a competitive inhibitor. osti.gov
22-functionalized oxysterolsLXRα and LXRβMolecular Dynamics (MD) SimulationsRevealed conformational differences and varied hydrogen bonding networks between LXR isoforms upon ligand binding. researchgate.net

Predictive modeling uses computational algorithms to forecast the biological activity or properties of a molecule. This can involve building three-dimensional models of target proteins to understand potential binding interactions, especially when experimental structures are unavailable.

For instance, molecular modeling has been used to create a structural model of the Rta1 protein from C. neoformans to hypothesize how it might be involved in the transport of 7-aminocholesterol. nih.gov By using known protein structures as templates, researchers can build a 'best guess' model of a target protein and simulate how a ligand like an aminosterol might fit into a potential binding pocket or channel. nih.govmit.edu Such in silico studies are valuable for generating hypotheses about a compound's mechanism of action and can predict interactions with a range of potential receptors, guiding further experimental evaluation. researchgate.net

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Natural Product Isolation and Bioassay-Guided Fractionation

Some aminosterol derivatives are found in nature, and their discovery often relies on a process of isolation and characterization from natural sources. Bioassay-guided fractionation is a key strategy in this process.

This technique involves the separation of a crude natural extract into various fractions, followed by testing each fraction for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated. While this compound itself is primarily available through synthesis, related compounds have been identified in plants. Recent analyses of extracts from the root and rhizome of Veratrum californicum (corn lily) using liquid chromatography-mass spectrometry have proposed the presence of 22-keto-26-aminocholesterol. researchgate.netnih.govmdpi.comboisestate.edu

The general methodology of bioassay-guided fractionation has been successfully used to isolate other bioactive steroidal alkaloids. For example, this approach was used on extracts of the plant Holarrhena floribunda to isolate the compounds holamine and funtumine, which demonstrated selective cytotoxicity against cancer cell lines in an MTT reduction assay. researchgate.net This process exemplifies how natural product chemistry can lead to the discovery of novel steroidal compounds with significant biological activities.

Future Research Directions and Unexplored Avenues for 22 Aminocholesterol Research

Investigation of Novel Biosynthetic Enzymes and Pathways

While the biosynthesis of some steroidal alkaloids is partially understood, the precise enzymatic pathways leading to 22-Aminocholesterol are not fully elucidated. Research into the biosynthesis of verazine (B227647), a related alkaloid from the plant Veratrum californicum, has identified several key enzymes that modify the cholesterol backbone. mdpi.comresearchgate.net This pathway involves a series of hydroxylation, oxidation, and transamination reactions catalyzed by cytochrome P450 enzymes and a transaminase. nih.govnih.gov

Specifically, the pathway to verazine from cholesterol has been shown to involve four key enzymes when expressed in Sf9 insect cells:

CYP90B27 : A cholesterol 22-hydroxylase that initiates the process. nih.gov

CYP94N1 : A 22-hydroxycholesterol (B121481) 26-hydroxylase/oxidase. nih.gov

GABAT1 : A γ-aminobutyrate (GABA) transaminase that incorporates nitrogen to form the intermediate 22-hydroxy-26-aminocholesterol. nih.gov

CYP90G1 : A 22-hydroxy-26-aminocholesterol 22-oxidase that converts the intermediate to 22-keto-26-aminocholesterol. nih.govfrontiersin.org

Future research should focus on identifying novel enzymes, potentially from other organisms or through synthetic biology approaches, that may be involved in a more direct or alternative pathway to this compound. escholarship.org A significant unexplored area is the investigation of subsequent enzymatic steps that lead from simpler aminosterols to the vast diversity of more complex steroidal alkaloids found in nature. mdpi.com Understanding these pathways is essential for enabling the bioengineering of microorganisms for sustainable and scalable production of this compound and its derivatives. researchgate.net

Discovery and Characterization of Additional Biological Targets

The primary and most studied biological target of this compound and related steroidal alkaloids is the Hedgehog (Hh) signaling pathway, which they inhibit by antagonizing the Smoothened (SMO) receptor. mdpi.comacs.orgnih.gov However, the structural similarity of this compound to other endogenous sterols suggests it may interact with multiple other biological targets.

Future investigations should explore these potential interactions:

Liver X Receptors (LXRs) : Oxysterols such as 22(R)-hydroxycholesterol and 22(S)-hydroxycholesterol are known modulators of LXRs, acting as agonists and antagonists, respectively, to regulate lipid metabolism. researchgate.net Given its structure, this compound is a prime candidate for being an LXR modulator, a possibility that warrants thorough investigation.

Steroidogenic Enzymes : this compound has been identified as a competitive inhibitor of cytochrome P-450scc (CYP11A1), the rate-limiting enzyme in steroid hormone biosynthesis that converts cholesterol to pregnenolone (B344588). ibmc.msk.rumit.edu The (22R) and (22S) stereoisomers exhibit different binding affinities, indicating that further characterization of this interaction could yield selective inhibitors of steroidogenesis. ibmc.msk.ru

Sterol Biosynthesis Enzymes : Certain amino derivatives of squalene (B77637) and cholesterol are known to inhibit key enzymes in the cholesterol and ergosterol (B1671047) biosynthesis pathways, such as oxidosqualene cyclase, Δ8-Δ7-sterol isomerase, and C-14 sterol reductase. oup.comahajournals.orgnih.gov Exploring whether this compound shares these activities could uncover novel mechanisms and applications, particularly as an antifungal agent.

Exploration of Undiscovered Mechanisms of Action

Beyond identifying new targets, a deeper understanding of the molecular mechanisms through which this compound exerts its effects is crucial. While its role as a SMO antagonist is established, the precise structural determinants for this activity are not fully mapped. mdpi.comnih.gov

Key areas for future mechanistic studies include:

Structure-Activity Relationships : Investigating how the stereochemistry and the basicity of the C-22 amino group influence binding affinity and specificity for its various targets (SMO, LXR, CYP11A1). ibmc.msk.ruahajournals.org

Downstream Signaling : Elucidating the full cascade of downstream events following target engagement. For example, beyond SMO inhibition, it is important to understand how this compound modulates the expression of LXR target genes involved in lipid metabolism and inflammation. researchgate.netnih.gov

Membrane Interactions : The basic amino group could influence how the molecule interacts with and partitions into cellular membranes, potentially affecting membrane protein function and LDL receptor activity through mechanisms that are currently unclear. ahajournals.org

Paracrine Effects : Investigating whether this compound, like other Hh pathway inhibitors, can affect the tumor microenvironment through paracrine signaling mechanisms. researchgate.net

Design and Synthesis of Advanced this compound Analogues with Enhanced Specificity and Potency

The natural structure of this compound serves as a scaffold for the design and synthesis of advanced analogues with improved pharmacological properties. The stereospecific synthesis of its (22R) and (22S) forms has already been achieved, providing a foundation for further chemical modification. oup.comacs.org Drawing inspiration from the development of analogues for the related alkaloid cyclopamine (B1684311), which led to compounds with greater stability and potency, a similar strategy can be applied to this compound. acs.orgresearchgate.net

Future synthetic efforts should aim to:

Enhance Target Specificity : Modify the steroidal backbone or the amino side chain to create analogues that selectively target SMO, LXRs, or CYP11A1, thereby minimizing off-target effects.

Improve Potency and Bioavailability : Synthesize derivatives with increased binding affinity for their targets and better pharmacokinetic profiles, such as improved solubility and metabolic stability.

Develop a Combinatorial Library : Create a diverse library of aminosterol analogues for broad screening against various biological targets, including cancer cell lines and microbial pathogens. le.ac.uk The use of modern synthetic techniques, such as microwave-assisted reactions, could significantly accelerate this process. researchgate.net

Development of New Preclinical Models for Disease Research

The application of this compound as an Hh pathway inhibitor makes it a promising candidate for cancer therapy. nih.gov While some preclinical work has been done in chondrosarcoma and pancreatic cancer models, its potential in other malignancies needs to be explored. researchgate.net

Future research should focus on developing and utilizing a broader range of preclinical models:

Oncology Models : Establishing xenograft and genetically engineered mouse models for cancers driven by aberrant Hh signaling, such as medulloblastoma, basal cell carcinoma, and certain types of prostate and colon cancer. acs.orgmdpi.com

Metabolic Disease Models : Given its potential interaction with LXRs and its impact on steroidogenesis, developing preclinical models of metabolic disorders like atherosclerosis, nonalcoholic fatty liver disease (NAFLD), and diabetes is a logical next step. researchgate.netencyclopedia.pubgoogle.com

Infectious Disease Models : To test the potential antifungal properties suggested by the activity of other aminocholesterols, in vivo models of fungal infections, for instance with Candida albicans, should be employed. oup.comnih.gov

Advanced Analytical Techniques for In Vivo Metabolomics and Pharmacokinetics in Preclinical Models

To effectively evaluate this compound and its analogues in preclinical models, robust analytical methods are indispensable. While techniques like HPLC, GC-MS, and LC-MS are currently used for identification and in vitro analysis, more advanced methods are needed for in vivo studies. nih.govnih.gov

The development of the following analytical capabilities is a priority:

Quantitative Bioanalysis : Creating and validating highly sensitive and specific LC-MS/MS methods to accurately quantify this compound and its metabolites in complex biological matrices such as plasma, tumors, and other tissues.

In Vivo Metabolomics : Applying untargeted and targeted metabolomics to understand the global metabolic changes induced by this compound treatment in preclinical models. researchgate.net This can reveal novel mechanisms of action and biomarkers of response.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrating bioanalytical data with efficacy data to build robust PK/PD models that can guide the optimization of treatment regimens.

Molecular Imaging : Developing radiolabeled analogues of this compound for use in non-invasive imaging techniques like Positron Emission Tomography (PET). This would allow for the real-time visualization of drug distribution, target engagement, and metabolic fate in living animals, providing invaluable data for clinical translation.

Q & A

Q. Table 1. Comparative Effects of this compound in Published Studies

Study ModelDosage (mg/kg)Serum Cholesterol ChangeCYP7A1 Inhibition (%)Reference ID
Rat (Wistar)10No change45 ± 3.2
Mouse (LDLR⁻/⁻)20-18% ± 2.162 ± 4.5

Q. Table 2. Recommended Analytical Techniques for this compound Characterization

ParameterTechniqueCritical Validation Criteria
PurityHPLC-MS>98% peak area, no co-eluting peaks
Stereochemistry¹³C NMRC22 chemical shift (δ 52–55 ppm)
Enzyme InhibitionSpectrophotometric AssayIC₅₀ ≤ 10 µM, R² ≥ 0.95 for dose curve

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